molecular formula C11H15NO3 B13223317 6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one

6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one

Katalognummer: B13223317
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: WJZGRNNCYZDUDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one is a heterocyclic compound that features both a pyran and a pyrrolidine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one typically involves the construction of the pyran and pyrrolidine rings followed by their functionalization. One common method involves the reaction of a pyrrolidine derivative with a pyranone precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can modify the electronic properties of the molecule, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyran ring can participate in π-π stacking interactions. These interactions allow the compound to modulate the activity of enzymes and receptors, influencing various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

6-methyl-4-(pyrrolidin-2-ylmethoxy)pyran-2-one

InChI

InChI=1S/C11H15NO3/c1-8-5-10(6-11(13)15-8)14-7-9-3-2-4-12-9/h5-6,9,12H,2-4,7H2,1H3

InChI-Schlüssel

WJZGRNNCYZDUDC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=O)O1)OCC2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.